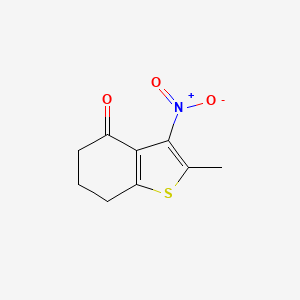
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are of interest due to their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of a nitro group to a precursor compound.
Cyclization: Formation of the benzothiophene ring structure.
Methylation: Addition of a methyl group to the desired position.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, nucleophiles, or electrophiles under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Development of pharmaceuticals targeting specific pathways.
Industry: Use in the production of dyes, polymers, or other materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene: The parent compound without the nitro and methyl groups.
2-Methylbenzothiophene: Lacks the nitro group.
3-Nitrobenzothiophene: Lacks the methyl group.
Uniqueness
2-Methyl-3-nitro-6,7-dihydro-1-benzothiophen-4(5H)-one is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
74458-91-6 |
|---|---|
Formule moléculaire |
C9H9NO3S |
Poids moléculaire |
211.24 g/mol |
Nom IUPAC |
2-methyl-3-nitro-6,7-dihydro-5H-1-benzothiophen-4-one |
InChI |
InChI=1S/C9H9NO3S/c1-5-9(10(12)13)8-6(11)3-2-4-7(8)14-5/h2-4H2,1H3 |
Clé InChI |
KBIRKTKXMPHBBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(S1)CCCC2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
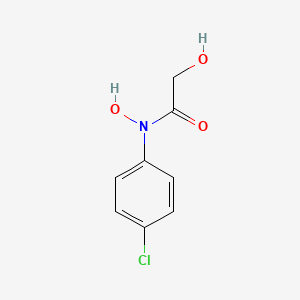

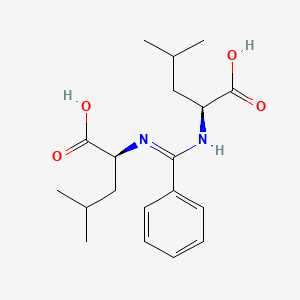
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
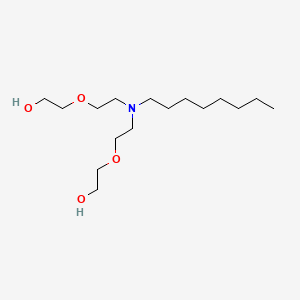



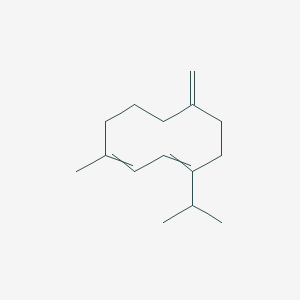

![2-Propenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B14457717.png)

